molecular formula C13H15ClN2OS B2562586 7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1251611-77-4

7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B2562586
CAS No.: 1251611-77-4
M. Wt: 282.79
InChI Key: WADLHSXDNCFEIX-UHFFFAOYSA-N
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Description

The compound “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to have various biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Nucleophilic Substitution Reactions

One study delves into the nucleophilic substitution reactions of chloro-dinitrobenzofurazan oxides, which are structurally related to the compound . These reactions involve primary and secondary aromatic amines, highlighting the chemical's potential in synthesizing arylamino derivatives under mild conditions. This characteristic could be pivotal in developing various organic compounds with potential applications in materials science and pharmaceuticals (Read & Norris, 1985).

Anticancer Agents

Another field of application is in the synthesis of benzimidazole–thiazole derivatives for anticancer purposes. Derivatives related to the specified compound were reacted with different reagents to produce benzimidazole products, displaying promising anticancer activity against certain cancerous cell lines. This research underscores the compound's relevance in medicinal chemistry for designing new therapeutic agents (Nofal et al., 2014).

Fluorescent Properties

Derivatives of 4-amino-7-nitrobenzofurazan, akin to the compound , were synthesized and analyzed for their fluorescent properties. Such studies are essential in the development of novel fluorescent materials for imaging and analytical applications, demonstrating the compound's utility in advanced material sciences (Bem et al., 2007).

Anthelmintic Activity

Research into substituted benzothiazoles, including those similar to the target compound, has shown potential anthelmintic activity. These findings contribute to the search for new anthelmintic drugs, highlighting the compound's relevance in pharmaceutical research aimed at treating parasitic worm infections (Javali et al., 2010).

Biological Activity Studies

A study on benzothiazole derivatives, including 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, explored their biological activity. This research is indicative of the compound's potential in developing new biological agents with various therapeutic applications (Uma et al., 2017).

Mechanism of Action

While the specific mechanism of action for “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to have anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

The future directions for research on “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” and similar compounds could include further exploration of their biological activities, optimization of their synthesis processes, and investigation of their potential applications in medical and pharmaceutical fields .

Properties

IUPAC Name

7-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLHSXDNCFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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